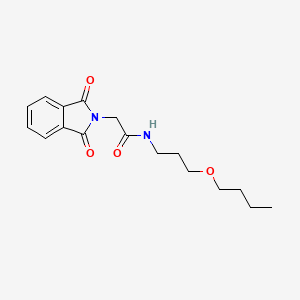
N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as BISA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. BISA is a white crystalline powder that is soluble in organic solvents.
作用機序
The mechanism of action of N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is not well understood. However, studies have suggested that N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide may inhibit the activity of enzymes that are involved in cancer cell growth and inflammation. N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide may also inhibit the growth of weeds by disrupting their cellular processes.
Biochemical and Physiological Effects
N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to have low toxicity in animal studies. However, further studies are needed to determine the long-term effects of N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide on human health. N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to be metabolized in the liver and excreted in the urine.
実験室実験の利点と制限
One advantage of N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is that it is relatively easy to synthesize in the laboratory. However, N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is not commercially available, which may limit its use in experiments. Another limitation of N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide. One direction is to further investigate its potential use as an anti-cancer agent. Studies could focus on the mechanism of action of N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide and its efficacy in animal models of cancer. Another direction is to investigate its potential use as a herbicide. Studies could focus on its efficacy in various crops and its environmental impact. Finally, studies could investigate the use of N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide as a precursor for the synthesis of novel materials.
合成法
The synthesis of N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves a multi-step process that requires several reagents and conditions. The first step involves the reaction of 3-bromo-1-propanol with sodium hydride to produce 3-bromopropyl sodium salt. The second step involves the reaction of 3-bromopropyl sodium salt with ethyl acetoacetate to produce 3-butoxypropyl-2-acetoacetate. The third step involves the reaction of 3-butoxypropyl-2-acetoacetate with phthalic anhydride to produce N-(3-butoxypropyl)-phthalimide. The final step involves the reaction of N-(3-butoxypropyl)-phthalimide with acetic anhydride to produce N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide.
科学的研究の応用
N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has shown potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has also been studied for its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis. In agriculture, N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds in various crops. In material science, N-(3-butoxypropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been studied for its potential use as a precursor for the synthesis of novel materials.
特性
IUPAC Name |
N-(3-butoxypropyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-3-10-23-11-6-9-18-15(20)12-19-16(21)13-7-4-5-8-14(13)17(19)22/h4-5,7-8H,2-3,6,9-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJUCBOGWOVHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dichlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108052.png)
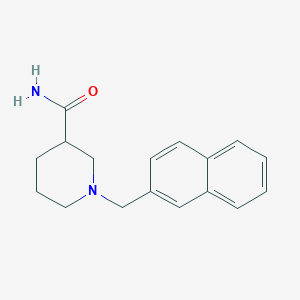
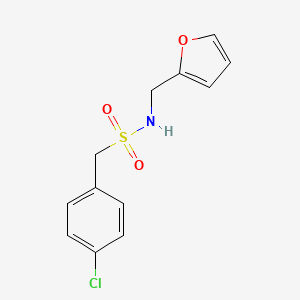

![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)

![N-(2-fluorophenyl)-2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]acetamide](/img/structure/B5108115.png)
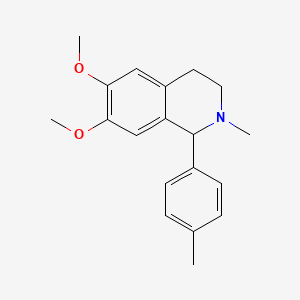

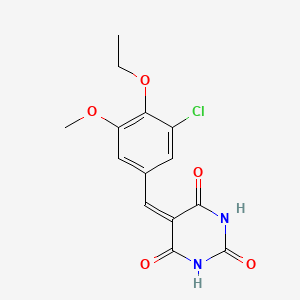
![4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5108138.png)
